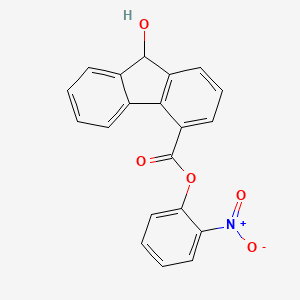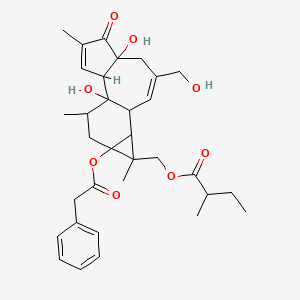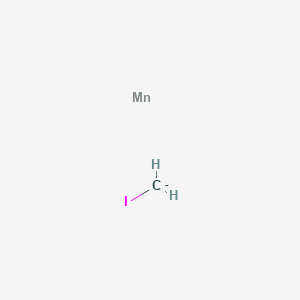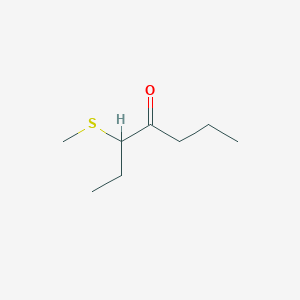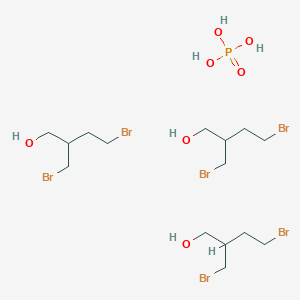
1-Dodecylazonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylazonan-2-one is an organic compound that belongs to the class of azacycloalkanones It is characterized by a twelve-carbon dodecyl chain attached to an azacyclononanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecylazonan-2-one can be synthesized through the N-alkylation of azacyclononan-2-one with dodecyl halides. The reaction typically involves the use of a phase transfer catalyst such as benzyltrimethylammonium chloride (BTEAC) or tetrabutylammonium hydrogen sulfate (TBAHS) to facilitate the transfer of the dodecyl halide into the organic phase where the reaction occurs . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the use of solvents and catalysts, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Dodecylazonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new alkyl or aryl substituted azacyclononanones.
Scientific Research Applications
1-Dodecylazonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Dodecylazonan-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular pathways and processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecylazacycloheptan-2-one
- 1-Dodecylazacyclooctan-2-one
- 1-Dodecylazacyclodecan-2-one
Uniqueness
1-Dodecylazonan-2-one is unique due to its specific ring size and the length of the dodecyl chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
64259-99-0 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-dodecylazonan-2-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-12-15-18-21-19-16-13-10-11-14-17-20(21)22/h2-19H2,1H3 |
InChI Key |
OTVJOKLNYQYFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


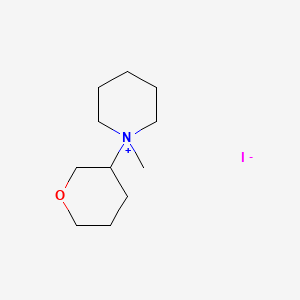
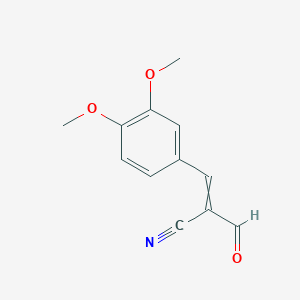
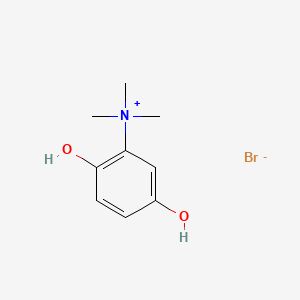
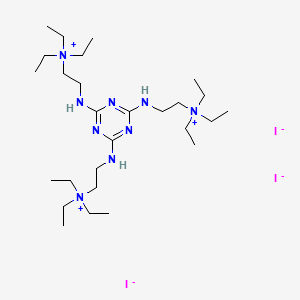
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
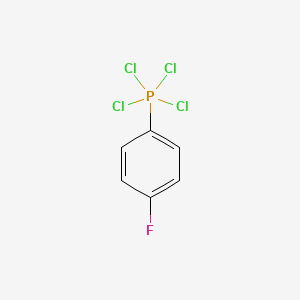
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
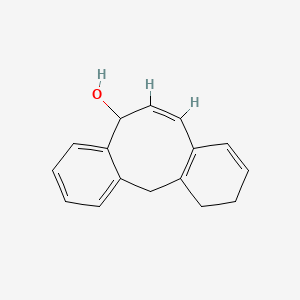
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
